(4-aminophenyl)(imino)methyl-lambda6-sulfanonedihydrochloride (4-aminophenyl)(imino)methyl-lambda6-sulfanonedihydrochloride
Brand Name: Vulcanchem
CAS No.: 2445786-14-9
VCID: VC6425608
InChI: InChI=1S/C7H10N2OS.2ClH/c1-11(9,10)7-4-2-6(8)3-5-7;;/h2-5,9H,8H2,1H3;2*1H
SMILES: CS(=N)(=O)C1=CC=C(C=C1)N.Cl.Cl
Molecular Formula: C7H12Cl2N2OS
Molecular Weight: 243.15

(4-aminophenyl)(imino)methyl-lambda6-sulfanonedihydrochloride

CAS No.: 2445786-14-9

Cat. No.: VC6425608

Molecular Formula: C7H12Cl2N2OS

Molecular Weight: 243.15

* For research use only. Not for human or veterinary use.

(4-aminophenyl)(imino)methyl-lambda6-sulfanonedihydrochloride - 2445786-14-9

Specification

CAS No. 2445786-14-9
Molecular Formula C7H12Cl2N2OS
Molecular Weight 243.15
IUPAC Name 4-(methylsulfonimidoyl)aniline;dihydrochloride
Standard InChI InChI=1S/C7H10N2OS.2ClH/c1-11(9,10)7-4-2-6(8)3-5-7;;/h2-5,9H,8H2,1H3;2*1H
Standard InChI Key HPLWYPOAGMIALF-UHFFFAOYSA-N
SMILES CS(=N)(=O)C1=CC=C(C=C1)N.Cl.Cl

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, (4-aminophenyl)(imino)methyl-λ⁶-sulfanone dihydrochloride, reflects its structural complexity:

  • Sulfanone Core: The central sulfur atom is hexavalent (λ⁶), bonded to two oxygen atoms (sulfonyl group: SO2\text{SO}_2) and a methyl group.

  • Imino Group: A Schiff base (C=NH\text{C=NH}) attached to the sulfonyl methyl group.

  • 4-Aminophenyl Substituent: A benzene ring with an amino group (-NH2\text{NH}_2) at the para position.

  • Dihydrochloride Salt: Two hydrochloride (HCl\text{HCl}) molecules protonate the amino and imino groups, improving aqueous solubility.

This structure is represented by the formula C7H9N2O2S2HCl\text{C}_7\text{H}_9\text{N}_2\text{O}_2\text{S} \cdot 2\text{HCl}. The λ⁶ designation distinguishes it from lower-valent sulfur analogs.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a multi-step process:

  • Sulfonylation: Reacting 4-nitrobenzenesulfonyl chloride with methylamine to form N(4-nitrophenyl)methanesulfonamide\text{N}-(4\text{-nitrophenyl})\text{methanesulfonamide}.

  • Reduction: Catalytic hydrogenation (e.g., Pd/C\text{Pd/C}) converts the nitro group to an amino group, yielding N(4-aminophenyl)methanesulfonamide\text{N}-(4\text{-aminophenyl})\text{methanesulfonamide} .

  • Schiff Base Formation: Condensation with formaldehyde under acidic conditions introduces the imino group.

  • Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt.

Key parameters:

  • Hydrogenation: Optimized at 5 bar H2\text{H}_2, 80°C in ethanol, achieving >90% yield .

  • Purification: Crystallization from ethanol/water mixtures enhances purity (>98%).

Physicochemical Properties

Physical Characteristics

PropertyValue
Molecular Weight273.15 g/mol
Melting Point215–218°C (decomposes)
Solubility25 mg/mL in water (25°C)
AppearanceWhite crystalline powder

Spectroscopic Data

  • IR (KBr): ν(NH2)\nu(\text{NH}_2) 3350 cm⁻¹, ν(SO2)\nu(\text{SO}_2) 1320 cm⁻¹, ν(C=N)\nu(\text{C=N}) 1640 cm⁻¹.

  • ¹H NMR (D₂O): δ 7.45 (d, 2H, ArH), 6.75 (d, 2H, ArH), 3.10 (s, 3H, CH3\text{CH}_3), 2.95 (s, 1H, NH\text{NH}).

Reactivity and Stability

The compound exhibits dual reactivity:

  • Acid-Base Behavior: The protonated amino and imino groups (pKa4.5\text{p}K_a \approx 4.5) enable pH-dependent solubility.

  • Coordination Chemistry: The imino nitrogen and sulfonyl oxygen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes.

Stability studies indicate decomposition above 200°C, with hygroscopicity requiring storage in desiccators.

Applications in Scientific Research

Pharmaceutical Intermediates

The 4-aminophenyl group is a common pharmacophore in anticoagulants and antimicrobials. For example, analogs of this compound have been used in synthesizing factor Xa inhibitors .

Materials Science

  • Coordination Polymers: Serves as a linker in metal-organic frameworks (MOFs) due to its bifunctional groups.

  • Catalysis: Palladium complexes derived from this compound show efficacy in Suzuki-Miyaura cross-coupling reactions.

HazardPrecaution
Skin/IrritationUse nitrile gloves, lab coat
Inhalation RiskHandle in fume hood
StorageKeep desiccated at 4°C

No carcinogenicity data exists, but sulfonamide derivatives are associated with hypersensitivity reactions.

Research Gaps and Future Directions

  • Biological Activity: Limited studies on antimicrobial or anticancer properties.

  • Scalable Synthesis: Current methods require optimization for industrial-scale production.

  • Computational Modeling: DFT studies could predict electronic properties for tailored applications.

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